molecular formula C8H10N4O2 B14564309 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide CAS No. 61672-72-8

5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide

Cat. No.: B14564309
CAS No.: 61672-72-8
M. Wt: 194.19 g/mol
InChI Key: JTIMPRHHNROEPF-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the azide group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide typically involves the reaction of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via nucleophilic substitution, where the azide ion (N₃⁻) displaces the chloride ion (Cl⁻) to form the desired azide compound .

Industrial Production Methods

Industrial production of azides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially explosive nature of azides. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

    Catalysts: Copper(I) catalysts for cycloaddition reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, the azide group can be used to label biomolecules, allowing for the study of molecular interactions and pathways. The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide is unique due to the presence of both an oxazole ring and an azide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61672-72-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carbonyl azide

InChI

InChI=1S/C8H10N4O2/c1-5(2)3-6-4-7(11-14-6)8(13)10-12-9/h4-5H,3H2,1-2H3

InChI Key

JTIMPRHHNROEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)N=[N+]=[N-]

Origin of Product

United States

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